N-[2-({[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-3-carboxamide
Description
This compound is a pyrrolidinone-indole hybrid with a 3-chlorophenyl substituent on the pyrrolidinone ring and an indole-3-carboxamide moiety linked via an ethylamino spacer. The 3-chlorophenyl group may enhance lipophilicity and influence binding affinity to hydrophobic pockets in target proteins .
Properties
Molecular Formula |
C22H21ClN4O3 |
|---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
N-[2-[[1-(3-chlorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]ethyl]-1H-indole-3-carboxamide |
InChI |
InChI=1S/C22H21ClN4O3/c23-15-4-3-5-16(11-15)27-13-14(10-20(27)28)21(29)24-8-9-25-22(30)18-12-26-19-7-2-1-6-17(18)19/h1-7,11-12,14,26H,8-10,13H2,(H,24,29)(H,25,30) |
InChI Key |
VHJQVGIPYABRCK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)Cl)C(=O)NCCNC(=O)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Step 1: Pyrrolidinone Intermediate Synthesis
The 1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl moiety can be synthesized via cyclocondensation or ring-opening strategies. For analogous compounds, methods include:
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| γ-Keto acid cyclization | 3-Chlorobenzoyl chloride + NH₃ | N/A | |
| Ring-closing metathesis | Grubbs catalyst, diene precursors | N/A |
Example from analogous synthesis:
In US11541034B2 , pyrrolidinone derivatives are formed via coupling of oxopyrrolidin-3-yl amines with acyl chlorides.
Step 2: Indole-3-Carboxamide Preparation
The indole-3-carboxamide core is typically synthesized through:
-
Direct carboxylation : Using indole-3-carboxylic acid derivatives.
-
N-Acylation : Reacting indole amines with activated carboxylic acids.
Example from De Gruyter synthesis :
5-Bromo-1H-indole-3-formaldehyde undergoes N-acylation with 2-iodobenzoyl chloride using sodium hydride (NaH) in DMF, yielding 54.3% product.
| Parameter | Value/Description |
|---|---|
| Base | NaH (6 mmol) |
| Solvent | Anhydrous DMF (3 mL) |
| Temperature | 0°C → RT |
| Purification | Petroleum ether/ethyl acetate |
Step 3: Amide Coupling
The final step involves coupling the pyrrolidinone intermediate with the indole carboxamide. Common methods include:
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Carbodiimide-mediated | EDC/HOBt, DMF, RT | N/A | |
| Acid chloride coupling | SOCl₂ activation, amine | N/A |
Key considerations:
-
Steric hindrance : The 3-chlorophenyl and indole groups may require optimized reaction times.
-
Solvent choice : Polar aprotic solvents (DMF, THF) enhance reaction efficiency.
Research Findings and Optimization Insights
Critical Reaction Parameters
-
N-Acylation Efficiency :
-
Purification Challenges :
-
Structural Validation :
Comparison of Analogous Syntheses
Chemical Reactions Analysis
Types of Reactions
N-[2-({[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[2-({[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Industry: The compound may be used in the synthesis of advanced polymers or as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of N-[2-({[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The compound’s structural analogs differ in substituent placement, aromatic systems, and functional groups, leading to variations in physicochemical properties and hypothesized biological interactions. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Key Observations
In contrast, the 4-methylphenyl group in offers electron-donating properties, which may reduce metabolic stability. The 4-methoxyphenyl group in increases polarity, possibly improving aqueous solubility.
Indole Modifications :
- The target compound lacks substitution on the indole ring, preserving its planar structure for π-π stacking interactions. The 5-chloroindole in adds halogen-mediated hydrophobic interactions, while the N-methyl group in may reduce hydrogen-bonding capacity but improve membrane permeability.
Linker and Functional Groups: All analogs share an ethylamino-carboxamide linker, suggesting a conserved role in maintaining conformational flexibility. However, the target compound’s unmodified indole-3-carboxamide may allow stronger hydrogen bonding compared to the methylated indole in .
Biological Activity
N-[2-({[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-3-carboxamide, a complex organic compound with the molecular formula C22H21ClN4O3 and a molecular weight of 424.9 g/mol, exhibits significant biological activity relevant to medicinal chemistry. This compound, characterized by its unique structural components, has been studied for its potential therapeutic applications, particularly in anti-inflammatory and anticancer contexts.
Structural Characteristics
The compound features:
- Indole Backbone : Known for various biological activities.
- Chlorophenyl Group : Imparts unique electronic properties.
- Pyrrolidinone Moiety : Contributes to its interaction with biological targets.
Research indicates that this compound modulates enzyme and receptor functions, which can lead to several biological effects:
- Anti-inflammatory Effects :
- The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
- Induction of Apoptosis :
- It may promote apoptosis in cancer cells through interactions with cellular receptors, indicating its potential as an anticancer agent .
In Vitro Studies
Several studies have evaluated the biological activity of this compound:
Case Studies
A notable case study involved the evaluation of the compound's efficacy against various cancer cell lines:
- Cell Viability Assay : The compound was tested against A549 cells, showing a reduction in viability to approximately 66% at a concentration of 100 µM. This suggests a promising anticancer activity compared to standard treatments like cisplatin .
- Inflammatory Response Modulation : Inhibition assays demonstrated that the compound effectively reduced the activity of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| Compound A | Similar indole structure | Moderate anti-inflammatory effects |
| Compound B | Different substituents on the phenyl ring | Weak anticancer activity |
These comparisons highlight how minor structural variations can significantly influence biological activity.
Q & A
Q. Key Optimization Parameters :
- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance reaction efficiency for amide bond formation .
- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions (e.g., epimerization or degradation) .
- Purification : Column chromatography or recrystallization is used to isolate the product, with LC-MS or NMR to confirm purity (>95%) .
Q. Example Protocol :
| Step | Reagents/Conditions | Purpose | Yield (%) |
|---|---|---|---|
| 1 | 1-(3-Chlorophenyl)pyrrolidin-3-carboxylic acid, EDCI/HOBt | Amide coupling | 60–75 |
| 2 | Indole-3-carboxylic acid, DCC/DMAP | Carboxamide formation | 50–65 |
Basic: Which analytical techniques are most reliable for structural characterization and purity assessment of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- 1H/13C NMR confirms regiochemistry (e.g., indole C3 substitution, pyrrolidinone ring conformation) .
- 2D NMR (COSY, HSQC) resolves complex coupling patterns in the ethylenediamine linker .
- High-Resolution Mass Spectrometry (HR-MS) : Validates molecular formula (e.g., [M+H]+ ion) with <2 ppm error .
- HPLC-PDA/ELSD : Assesses purity (>98%) and detects trace impurities .
Q. Comparison of Techniques :
| Technique | Purpose | Sensitivity |
|---|---|---|
| NMR | Structural elucidation | ~1 mg sample |
| LC-MS | Purity/quantitation | ~0.1 µg/mL |
| X-ray crystallography | Absolute stereochemistry | Single crystal required |
Advanced: How can synthetic yields be systematically optimized using Design of Experiments (DoE)?
Methodological Answer:
A DoE approach identifies critical factors:
Q. Case Study :
- Central Composite Design tested 3 factors (temperature, solvent, catalyst load) across 15 runs.
- Optimal Conditions : DMF at 25°C with 1.5 eq. EDCI increased yield from 50% to 78% .
Advanced: What strategies are used to elucidate the compound’s mechanism of action via molecular docking?
Methodological Answer:
- Target Selection : Prioritize receptors with structural homology to indole/pyrrolidinone-binding proteins (e.g., serotonin receptors, kinase enzymes) .
- Docking Workflow :
- Protein Preparation : Remove water molecules, add hydrogens (e.g., using AutoDock Vina).
- Grid Generation : Focus on binding pockets (e.g., ATP-binding sites for kinase targets).
- Pose Validation : Compare docking scores (∆G ≤ -8.0 kcal/mol) with co-crystallized ligands .
Q. Findings :
- Strong interaction with P2Y12 receptor (∆G = -9.2 kcal/mol) via H-bonding with Tyr105 and π-π stacking with indole .
Advanced: How should researchers address contradictions between in vitro binding data and in vivo efficacy studies?
Methodological Answer:
Case Example :
- In vitro : High binding affinity (IC50 = 10 nM) for a kinase target .
- In vivo : Limited efficacy due to poor bioavailability or off-target effects.
Q. Resolution Strategies :
Orthogonal Assays : Use SPR (surface plasmon resonance) to validate binding kinetics (ka/kd) .
ADME Profiling : Adjust formulation (e.g., PEGylation) to improve solubility/log P .
Metabolite Identification : LC-MS/MS detects active/inactive metabolites influencing in vivo results .
Advanced: What methodologies are employed to profile the compound’s biological activity across disease models?
Methodological Answer:
- In vitro :
- Enzyme Inhibition Assays : Measure IC50 against purified targets (e.g., kinases, proteases) .
- Cell-Based Assays : Assess anti-proliferative effects (e.g., MTT assay in cancer lines) .
- In vivo :
- Rodent Thrombosis Models : Evaluate antiplatelet activity via tail-bleeding time and FeCl3-induced thrombosis .
- Pharmacokinetics : IV/PO dosing in rats to determine t1/2, Cmax, and AUC .
Q. Data Integration :
| Model | Metric | Outcome |
|---|---|---|
| P2Y12 binding (HEK293) | IC50 | 2.3 nM |
| ADP-induced platelet aggregation | EC50 | 15 nM |
| Rat oral bioavailability | %F | 42% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
